1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16349056
Molecular Formula: C23H27N3O3S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O3S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-N-(1-propan-2-ylindol-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H27N3O3S/c1-17(2)26-16-13-20-21(9-6-10-22(20)26)24-23(27)18-11-14-25(15-12-18)30(28,29)19-7-4-3-5-8-19/h3-10,13,16-18H,11-12,14-15H2,1-2H3,(H,24,27) |
| Standard InChI Key | NYEQRDCFJROUHV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
Core Piperidine Scaffold
The piperidine ring serves as a central pharmacophore in numerous bioactive molecules due to its conformational flexibility and ability to engage in hydrogen bonding. In 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide, the piperidine is substituted at the 1-position with a phenylsulfonyl group and at the 4-position with a carboxamide linkage to an indole derivative. This substitution pattern aligns with strategies for enhancing blood-brain barrier permeability and target engagement, as seen in serotonin reuptake inhibitors .
Phenylsulfonyl Modifications
The phenylsulfonyl group at the piperidine 1-position introduces electron-withdrawing characteristics, potentially stabilizing the molecule against metabolic degradation. Similar sulfonylation strategies have been employed in the synthesis of protease inhibitors and kinase modulators . For instance, the removal of phenylsulfonyl protecting groups during the synthesis of pyrrolo[2,3-b]pyridine derivatives (e.g., compound 40 → 41 in ) highlights its utility as a transient functional group in multi-step syntheses.
Indole-4-yl Carboxamide Substituent
The N-linked 1-isopropylindol-4-yl group confers aromaticity and hydrophobicity, which may enhance interactions with hydrophobic binding pockets in neurological targets. Indole derivatives are well-documented in antidepressant research, where 4-substituted indoles exhibit potent serotonin reuptake inhibition and 5-HT receptor modulation . The isopropyl group at the indole 1-position likely improves metabolic stability by sterically hindering oxidative metabolism at the nitrogen atom.
Synthetic Pathways and Analog Development
Key Synthetic Steps
The synthesis of 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide can be inferred from methodologies described for related compounds (Figure 1) :
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Indole Alkylation: Introduction of the isopropyl group at the indole 1-position via alkylation, analogous to the synthesis of 1-ethylindole (11) from intermediate 1 .
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Piperidine Functionalization: Installation of the phenylsulfonyl group at the piperidine 1-position using benzenesulfonyl chloride under basic conditions, as demonstrated in the preparation of compound 40 .
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Carboxamide Coupling: Formation of the amide bond between the piperidine-4-carboxylic acid and the 4-aminoindole derivative using coupling agents like HATU or EDCI.
Table 1: Comparative Synthetic Routes for Piperidine-Indole Hybrids
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole Alkylation | i-PrBr, NaH, DMF | 78 | |
| Sulfonylation | PhSO₂Cl, Et₃N, CH₂Cl₂ | 85 | |
| Amide Formation | HATU, DIPEA, DMF | 92 |
Structural Analogues and SAR Insights
Modifications to the indole and piperidine subunits significantly influence pharmacological activity:
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Piperidine Substitution: Replacement of the phenylsulfonyl group with acetyl or benzyl groups in analogs reduced 5-HT reuptake inhibition by 40–60% .
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Indole Position: 4-Substituted indoles (e.g., compound 35b) demonstrated superior dual 5-HT₁A/SSRI activity compared to 5- or 6-substituted variants .
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Isopropyl vs. Methyl: The bulkier isopropyl group in the target compound may enhance selectivity for serotonin transporters over norepinephrine transporters, as observed in similar scaffolds .
Hypothesized Pharmacological Activity
Serotonergic Pathway Modulation
The structural resemblance to 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine suggests potential dual activity as a serotonin reuptake inhibitor and 5-HT₁A receptor antagonist. Molecular docking studies predict that the phenylsulfonyl group occupies a hydrophobic cleft near the serotonin transporter’s active site, while the indole moiety engages in π-π stacking with aromatic residues.
Multi-Target Enzyme Inhibition
The phenylsulfonyl and carboxamide functionalities are hallmarks of matrix metalloproteinase (MMP) inhibitors . For example, (S)-N-hydroxy-2-(piperidin-1-yl)-3-(N-(4-(4-(trifluoromethyl)phenoxy)phenyl)methan-2-ylsulfonamido)propanamide inhibits MMP-2/9 via zinc chelation. The target compound may similarly inhibit MMPs, though experimental validation is required.
Future Directions and Challenges
Pharmacokinetic Optimization
While the isopropyl group enhances metabolic stability, its impact on oral bioavailability remains uncharacterized. Prodrug strategies, such as esterification of the carboxamide, could improve absorption, as demonstrated for piperidine-based antidepressants .
Target Validation Studies
In vitro profiling against serotonin transporters, 5-HT receptors, and MMPs is critical to elucidate primary targets. Comparative studies with reference compounds like 35b and 23 will contextualize its potency and selectivity.
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